molecular formula C18H19NO5 B10757702 3-Benzyloxycarbonylamino-2-hydroxy-4-phenyl-butyric acid CAS No. 62023-60-3

3-Benzyloxycarbonylamino-2-hydroxy-4-phenyl-butyric acid

Cat. No.: B10757702
CAS No.: 62023-60-3
M. Wt: 329.3 g/mol
InChI Key: JXJYTERRLRAUSF-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYLOXYCARBONYLAMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the hydroxy and phenyl groups through various organic reactions. The final step usually involves deprotection to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-BENZYLOXYCARBONYLAMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include acids, bases, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can yield an alcohol.

Scientific Research Applications

3-BENZYLOXYCARBONYLAMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID has various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-BENZYLOXYCARBONYLAMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

    Amphetamines: Share the 1-phenylpropan-2-amine structure but differ in functional groups.

    Phenethylamines: Similar structure but lack the benzyloxycarbonyl and hydroxy groups.

    Carbamate Esters: Contain the carbamate functional group but differ in the overall structure.

Uniqueness

3-BENZYLOXYCARBONYLAMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID is unique due to the presence of both the benzyloxycarbonyl and hydroxy groups, which confer specific chemical and biological properties. These functional groups allow for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

62023-60-3

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

(2R,3S)-2-hydroxy-4-phenyl-3-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C18H19NO5/c20-16(17(21)22)15(11-13-7-3-1-4-8-13)19-18(23)24-12-14-9-5-2-6-10-14/h1-10,15-16,20H,11-12H2,(H,19,23)(H,21,22)/t15-,16+/m0/s1

InChI Key

JXJYTERRLRAUSF-JKSUJKDBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([C@H](C(=O)O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(=O)O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.